(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL
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Overview
Description
(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL is a chiral organic compound with a unique structure that includes a hydroxymethyl group and a methylene group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL typically involves multistep synthetic routes. One common method includes the acylation of cyclopentene derivatives followed by reduction and subsequent functional group transformations . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The methylene group can be reduced to form saturated cyclopentane derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The reaction conditions typically involve controlled temperatures and pH to achieve the desired products.
Major Products
The major products formed from these reactions include various functionalized cyclopentane derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of (1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylene group can participate in various chemical reactions, altering the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Olomoucine II: A cyclin-dependent kinase inhibitor with a similar hydroxymethyl group.
Roscovitine: Another kinase inhibitor with structural similarities.
Uniqueness
(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methylene groups on a cyclopentane ring
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1R)-1-(hydroxymethyl)-2-methylidenecyclopentan-1-ol |
InChI |
InChI=1S/C7H12O2/c1-6-3-2-4-7(6,9)5-8/h8-9H,1-5H2/t7-/m0/s1 |
InChI Key |
ODHOQXRDWZSJPZ-ZETCQYMHSA-N |
Isomeric SMILES |
C=C1CCC[C@@]1(CO)O |
Canonical SMILES |
C=C1CCCC1(CO)O |
Origin of Product |
United States |
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